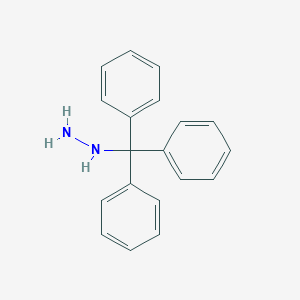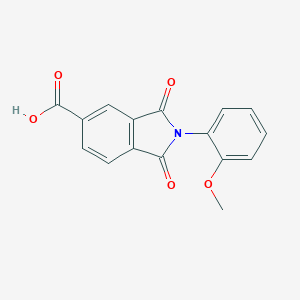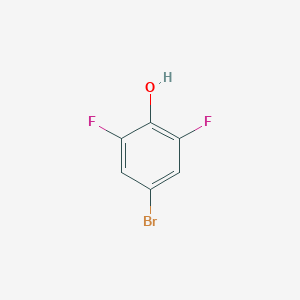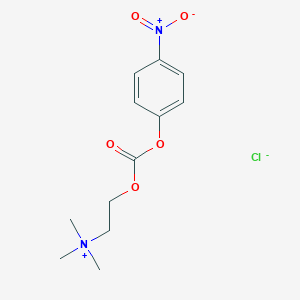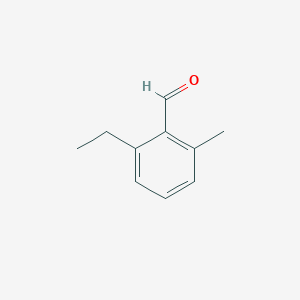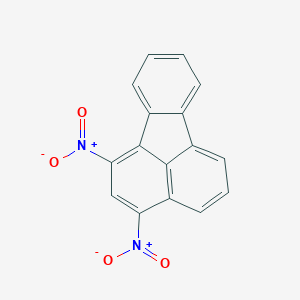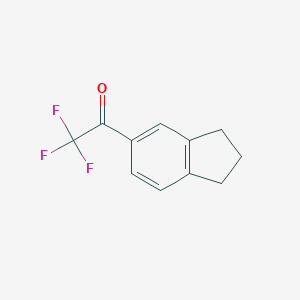
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a ketone derivative that contains a trifluoromethyl group and an indene ring system. It has been shown to possess various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes by binding to their active sites. It may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Effets Biochimiques Et Physiologiques
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone in lab experiments include its unique properties and biological activities. It has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, the limitations of using this compound include its potential toxicity and limited solubility in water.
Orientations Futures
There are many future directions for the study of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone. One potential direction is the development of new drugs based on the compound's unique properties. Another direction is the study of the compound's mechanism of action, which could lead to a better understanding of its biological activities. Additionally, the compound could be further studied for its potential as an antimicrobial or antitumor agent.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone has been extensively studied for its biological activities. It has been shown to possess antifungal, antibacterial, and antitumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
107713-63-3 |
|---|---|
Nom du produit |
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone |
Formule moléculaire |
C11H9F3O |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
Clé InChI |
KFZAQMICJOBTJO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C(F)(F)F |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)
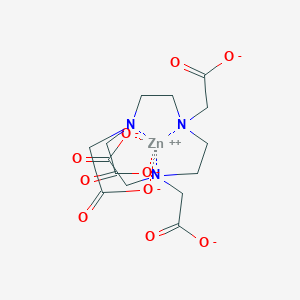

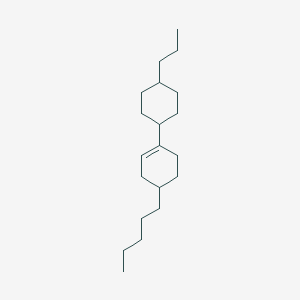
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
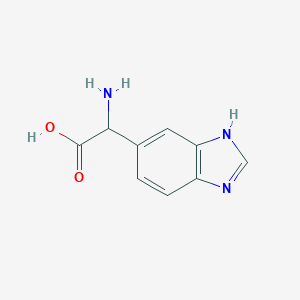
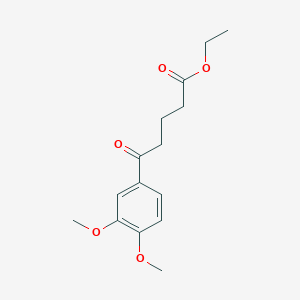
![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
